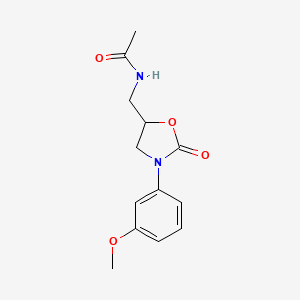
5-(Acetylaminomethyl)-3-(3-methoxyphenyl)oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Acetylaminomethyl)-3-(3-methoxyphenyl)oxazolidin-2-one is a useful research compound. Its molecular formula is C13H16N2O4 and its molecular weight is 264.281. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(Acetylaminomethyl)-3-(3-methoxyphenyl)oxazolidin-2-one is a compound belonging to the oxazolidinone class, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H15N2O3
- Molecular Weight : 249.27 g/mol
The oxazolidinone ring system is crucial for its biological activity, allowing interaction with various biological targets.
Antimicrobial Activity
Research has demonstrated that oxazolidinone derivatives exhibit significant antimicrobial properties. For instance, a study by Chern et al. highlighted the antibacterial efficacy of similar compounds against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were determined to assess the potency of these compounds against various bacterial strains.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 4.0 | MRSA |
| Linezolid | 2.0 | MRSA |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. A case study involving human breast cancer cells (MCF-7) demonstrated that treatment with this compound led to a significant reduction in cell viability.
Case Study: MCF-7 Cell Line
- Concentration Tested : 10, 20, 50 µM
- Cell Viability Reduction :
- 10 µM: 15%
- 20 µM: 30%
- 50 µM: 60%
The biological activity of this compound is primarily attributed to its ability to inhibit protein synthesis in bacteria by binding to the ribosomal RNA of the bacterial ribosome. This mechanism is analogous to that of other oxazolidinones like linezolid.
- Binding Site : The compound binds to the 23S rRNA component of the ribosome.
- Effect on Translation : This binding inhibits the formation of the initiation complex necessary for protein synthesis.
Antioxidant Activity
In addition to its antimicrobial and anticancer effects, this compound has shown promising antioxidant activity. It was evaluated using DPPH and ABTS radical scavenging assays, where it exhibited significant scavenging capabilities, indicating potential protective effects against oxidative stress.
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH | 25.4 |
| ABTS | 18.7 |
特性
IUPAC Name |
N-[[3-(3-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-9(16)14-7-12-8-15(13(17)19-12)10-4-3-5-11(6-10)18-2/h3-6,12H,7-8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUWJXLFROIEQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














